molecular formula C19H17N3O4 B14440072 Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)

Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)

Cat. No.: B14440072
M. Wt: 351.4 g/mol
InChI Key: FDPLTUBPWFJHIO-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI) is a complex organic compound with a unique structure that includes a hydrazinecarboxylic acid moiety and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with an appropriate esterifying agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and efficiency of the process. Common reagents used in the synthesis include ethyl alcohol and various acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high purity and yield, often involving advanced techniques such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl hydrazinecarboxylate: A simpler ester of hydrazinecarboxylic acid.

    Carbazic acid, ethyl ester: Another ester derivative with similar functional groups.

    Ethyl 2-(1-phenylethyl)hydrazinecarboxylate: A related compound with a phenylethyl group.

Uniqueness

Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester is unique due to its complex structure, which includes both a hydrazinecarboxylic acid moiety and an ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl N-[[2-(1,3-dioxoisoindol-2-yl)-1-phenylethylidene]amino]carbamate

InChI

InChI=1S/C19H17N3O4/c1-2-26-19(25)21-20-16(13-8-4-3-5-9-13)12-22-17(23)14-10-6-7-11-15(14)18(22)24/h3-11H,2,12H2,1H3,(H,21,25)

InChI Key

FDPLTUBPWFJHIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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